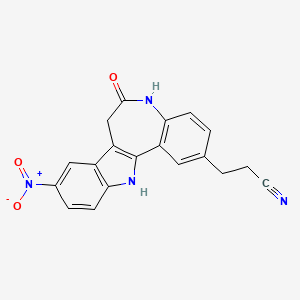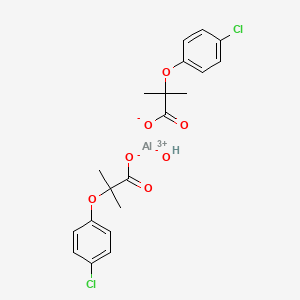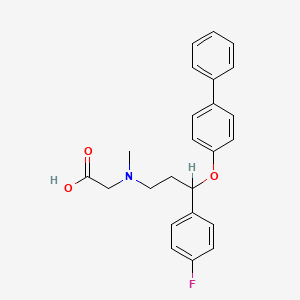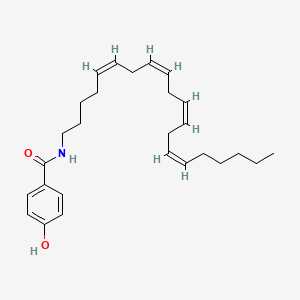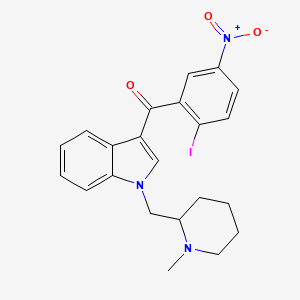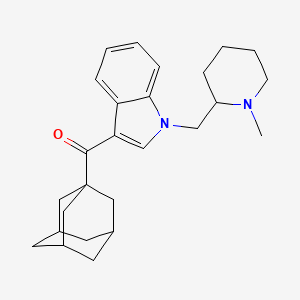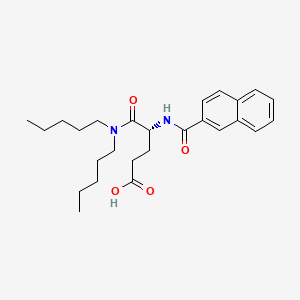
Amiglumide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CR-1795 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CR-1795 typically involves a series of well-defined chemical reactions. One common method includes the reaction of chromium (III) chloride with specific organic ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of CR-1795 involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
CR-1795 undergoes various types of chemical reactions, including:
Oxidation: CR-1795 can be oxidized to form higher oxidation state compounds.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state products.
Substitution: CR-1795 can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions typically involve reagents like chloride or sulfate ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CR-1795 may yield chromium (VI) compounds, while reduction may produce chromium (II) derivatives .
Scientific Research Applications
CR-1795 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation-reduction processes.
Biology: CR-1795 is studied for its potential role in biological systems, particularly in enzyme catalysis and as a trace element in metabolic processes.
Medicine: Research is ongoing to explore the use of CR-1795 in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: CR-1795 is used in the production of high-performance materials, including alloys and coatings, due to its stability and resistance to corrosion
Mechanism of Action
The mechanism of action of CR-1795 involves its interaction with specific molecular targets and pathways. In biological systems, CR-1795 can bind to enzymes and alter their activity, leading to changes in metabolic pathways. It can also interact with DNA and proteins, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
CR-1795 is unique in its combination of stability and reactivity, which sets it apart from other similar compounds. Some compounds that share similarities with CR-1795 include:
Chromium (III) chloride: Similar in terms of oxidation state and coordination chemistry.
Chromium (VI) oxide: Shares reactivity in oxidation reactions but differs in toxicity and environmental impact.
Chromium (II) sulfate: Similar in terms of reduction reactions but differs in stability and solubility
CR-1795’s unique properties make it a valuable compound for various applications, distinguishing it from other chromium-based compounds.
Properties
CAS No. |
119363-62-1 |
|---|---|
Molecular Formula |
C26H36N2O4 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(4R)-5-(dipentylamino)-4-(naphthalene-2-carbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C26H36N2O4/c1-3-5-9-17-28(18-10-6-4-2)26(32)23(15-16-24(29)30)27-25(31)22-14-13-20-11-7-8-12-21(20)19-22/h7-8,11-14,19,23H,3-6,9-10,15-18H2,1-2H3,(H,27,31)(H,29,30)/t23-/m1/s1 |
InChI Key |
LFMMKOQRKPJBIG-HSZRJFAPSA-N |
SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
Isomeric SMILES |
CCCCCN(CCCCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amiglumide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


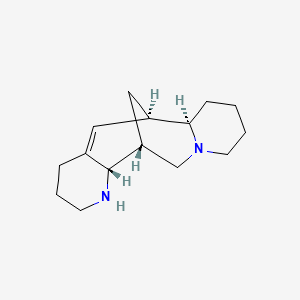

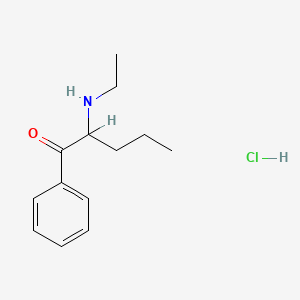
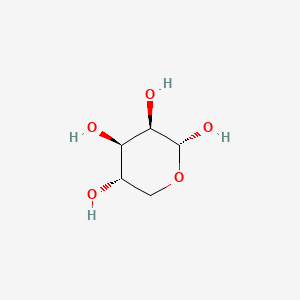
![1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B1664798.png)
